

Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *2-nitropyridine-4-carboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of **2-nitropyridine-4-carboxylic acid**. The following sections detail predicted spectral data, standardized experimental protocols for data acquisition, and a structural correlation analysis, presenting a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the expected IR absorption frequencies for **2-nitropyridine-4-carboxylic acid**. These values are calculated based on established spectroscopic principles and serve as a reliable reference for experimental data.

Table 1: Predicted ^1H NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

| Proton (H) | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------|----------------------------------|---------------|---------------------------|
| H-3 | ~8.5 | Doublet (d) | ~5.0 |
| H-5 | ~8.9 | Doublet (d) | ~5.0 |
| H-6 | ~9.2 | Singlet (s) | - |
| COOH | >10 | Broad Singlet | - |

Table 2: Predicted ^{13}C NMR Spectral Data for 2-Nitropyridine-4-Carboxylic Acid

| Carbon (C) | Chemical Shift (δ , ppm) |
|------------|----------------------------------|
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~145 |
| C-5 | ~120 |
| C-6 | ~155 |
| COOH | ~165 |

Table 3: Predicted FT-IR Absorption Data for 2-Nitropyridine-4-Carboxylic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm ⁻¹) | Intensity |
|--------------------------|------------------------|--|------------------|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 | Medium to Strong |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |
| N-O (Nitro Group) | Symmetric Stretching | 1350 - 1300 | Strong |
| C-N | Stretching | 1300 - 1200 | Medium |
| O-H (Carboxylic Acid) | Bending | 1440 - 1395 | Medium |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid organic compounds like **2-nitropyridine-4-carboxylic acid**.

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **2-nitropyridine-4-carboxylic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.

- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectra to obtain pure absorption lineshapes.
 - Perform baseline correction to ensure a flat baseline.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Calibrate the chemical shift scale.

Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

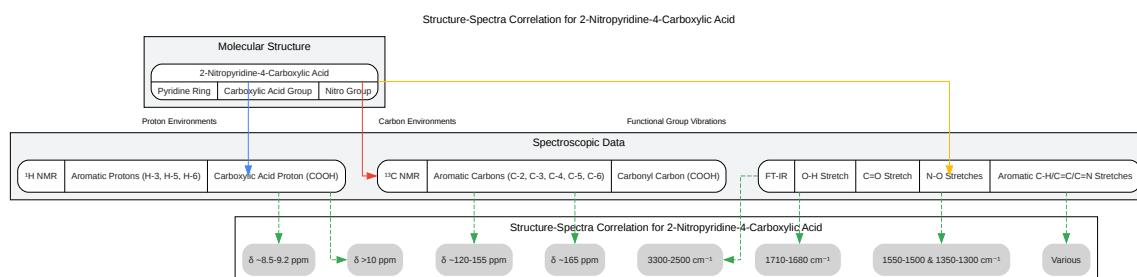
- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.
- Place a small amount of the solid **2-nitropyridine-4-carboxylic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

- Instrument Setup and Data Acquisition:
 - Place the ATR accessory in the sample compartment of the FT-IR spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Structure-Spectra Correlation

The predicted spectral data is directly correlated with the molecular structure of **2-nitropyridine-4-carboxylic acid**. The following diagram illustrates the logical relationship between the different functional groups and their expected spectroscopic signals.



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Caption: Correlation of molecular structure with NMR and IR spectral features.

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